molecular formula C8H7ClN2OS B1625666 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine CAS No. 67618-12-6

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B1625666
CAS No.: 67618-12-6
M. Wt: 214.67 g/mol
InChI Key: CLFYPDRIWLKZOS-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the 7th position, a methoxy group at the 4th position, and an amine group at the 2nd position of the benzothiazole ring. It is known for its diverse applications in medicinal chemistry, particularly due to its potential antimicrobial and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 4-methoxy-2-nitroaniline with sulfur and chlorine sources. One common method includes the cyclization of 4-methoxy-2-nitroaniline with sulfur and phosphorus pentachloride, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 6-Ethoxy-1,3-benzothiazole-2-amine
  • 4-Methoxy-1,3-benzothiazole-2-amine
  • 7-Chloro-1,3-benzothiazole-2-amine

Comparison: 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is unique due to the combined presence of the chlorine and methoxy groups, which enhance its antimicrobial and antioxidant properties compared to its analogs. The specific positioning of these substituents contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

7-chloro-4-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFYPDRIWLKZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546199
Record name 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67618-12-6
Record name 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-4-methoxy-1,3-benzothiazol-2-amine
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Synthesis routes and methods

Procedure details

A solution of 1-(2-methoxy-5-chlorophenyl)-2-thiourea (1 mmole) in chloroform (10 mL) was cooled to 10° C. and treated with bromine (2.2 mmole) in chloroform (10 mL). The reaction was stirred at 10° C. for 20 mm and at room temperature for 0.5 h. The resulting suspension was heated at reflux for 0.5 h. The precipitate was collected via filtration (washed with CH2Cl2) to give 2-amino-4-methoxy-7-chlorobenzothiazole which was subjected to Steps A, B, C and D of Example 34 to give 2-amino-4-phosphonomethoxy-6-bromo-7-chloro benzothiazole (35.1). mp >220° C. (dec.). Anal. Calcd. for C8H7N2O4PSCIBr: C:25.72; H: 1.89; N:7.50. Found: C:25.66; H:1.67; N:7.23.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-methoxy-1,3-benzothiazol-2-amine
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
7-Chloro-4-methoxy-1,3-benzothiazol-2-amine
Reactant of Route 6
7-Chloro-4-methoxy-1,3-benzothiazol-2-amine

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